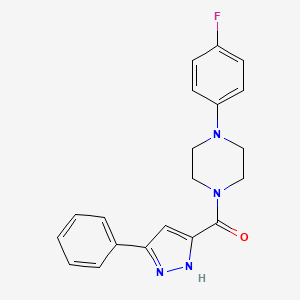
1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction or a similar method.
Formation of the piperazine ring: This involves the reaction of a suitable diamine with a dihaloalkane.
Coupling of the piperazine and pyrazole moieties: This step usually involves the use of a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features.
4-(3-Phenyl-1H-pyrazole-5-carbonyl)piperazine: Another related compound with a different substitution pattern.
Uniqueness
1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
Molecular Formula |
C20H19FN4O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C20H19FN4O/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(26)19-14-18(22-23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,23) |
InChI Key |
WPDLGMPUCZSKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















